molecular formula C21H18N4O3S3 B2416141 2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 950305-49-4

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2416141
CAS No.: 950305-49-4
M. Wt: 470.58
InChI Key: BTOOATZXYJZSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c1-14-7-9-15(10-8-14)18-24-19(30-13-17(26)23-21-22-11-12-29-21)20(25-18)31(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOATZXYJZSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound classified as an imidazole derivative. Its unique structure incorporates a phenylsulfonyl group, a thiazole moiety, and an acetamide linkage, making it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound has the following structural formula:

C21H23N3O3S2\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Key Properties

PropertyValue
Molecular Weight429.6 g/mol
CAS Number950420-78-7
Melting PointNot Available
SolubilityNot Specified

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to modulate enzyme activity, which can lead to various pharmacological effects, including:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with essential metabolic pathways.
  • Anticancer Effects : Potential to inhibit cell proliferation by disrupting tubulin polymerization, similar to other imidazole derivatives that have shown efficacy against cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have demonstrated IC50 values ranging from 80 nM to 1 µM against various cancer cell lines such as HeLa and HCT-15 . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Study : A derivative related to this compound was tested and showed significant cytotoxicity against colorectal cancer cells (IC50 = 27.42 nM) .

Antimicrobial Activity

The compound's thiazole component may contribute to its antimicrobial properties. A study indicated that related compounds exhibit moderate to good activities against various bacterial strains, including E. coli and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 80 nM - 1 µM
AntimicrobialModerate activity against E. coli and others
Urease InhibitionSignificant inhibition compared to standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.